molecular formula C16H12Cl3N5O5S B15045198 N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

Cat. No.: B15045198
M. Wt: 492.7 g/mol
InChI Key: CRNVTZIBGTWROV-UHFFFAOYSA-N
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Description

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide is a complex organic compound with a molecular formula of C16H12Cl3N5O5S. This compound is known for its unique chemical structure, which includes an anilinocarbothioyl group, a trichloroethyl group, and a dinitrobenzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl3N5O5S

Molecular Weight

492.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C16H12Cl3N5O5S/c17-16(18,19)14(22-15(30)20-10-4-2-1-3-5-10)21-13(25)9-6-11(23(26)27)8-12(7-9)24(28)29/h1-8,14H,(H,21,25)(H2,20,22,30)

InChI Key

CRNVTZIBGTWROV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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